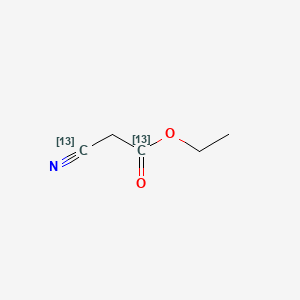
Ethyl Cyanoacetate-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Cyanoacetate-13C2 is a labeled compound used in various scientific research applications. It is an organic compound that contains a carboxylate ester and a nitrile group. The compound is colorless and has a pleasant odor. Due to its variety of functional groups and chemical reactivity, it is a useful starting material for synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl Cyanoacetate-13C2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: This involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound typically follows the Kolbe nitrile synthesis or Fischer esterification methods due to their efficiency and scalability .
Chemical Reactions Analysis
Ethyl Cyanoacetate-13C2 undergoes various types of chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to its acidic methylene group.
Hydrogenation: The nitrile group can be hydrogenated to form β-amino acids like β-alanine.
Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of various heterocycles.
Oxidation and Reduction: It can react with strong oxidizing acids and caustic solutions, generating heat and forming alcohols and acids.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium cyanide, and catalysts like cobalt (II) acetate tetrahydrate .
Scientific Research Applications
Ethyl Cyanoacetate-13C2 is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl Cyanoacetate-13C2 involves its reactivity at three different centers: the nitrile group, the ester group, and the acidic methylene site . The compound can undergo condensation reactions, nucleophilic attacks, and hydrogenation, leading to the formation of various products. The molecular targets and pathways involved include the formation of β-amino acids and heterocycles through nucleophilic attack and hydrogenation .
Comparison with Similar Compounds
Ethyl Cyanoacetate-13C2 is unique due to its multiple reactive centers, which make it a versatile synthetic building block. Similar compounds include:
Methyl Cyanoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Diethyl Malonate: Contains two ester groups and is used in similar condensation reactions.
Malonic Acid Esters: Used in similar synthetic applications due to their reactivity.
These compounds share similar reactivity but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
115.10 g/mol |
IUPAC Name |
ethyl 2-(azanylidyne(113C)methyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,5+1 |
InChI Key |
ZIUSEGSNTOUIPT-MQIHXRCWSA-N |
Isomeric SMILES |
CCO[13C](=O)C[13C]#N |
Canonical SMILES |
CCOC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)
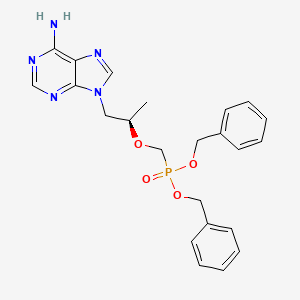
![2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409866.png)
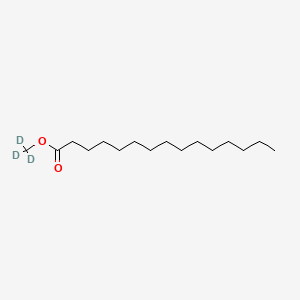
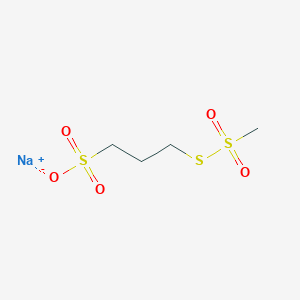
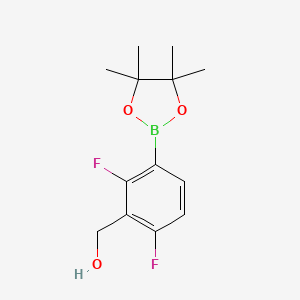
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)

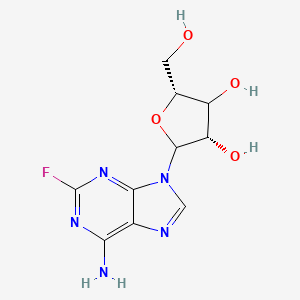
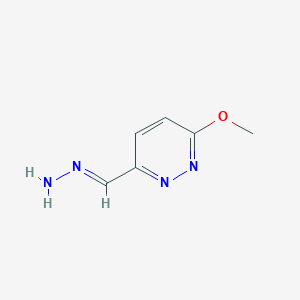
![2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate](/img/structure/B13409903.png)


